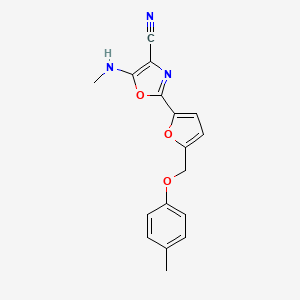

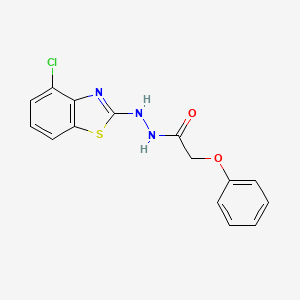

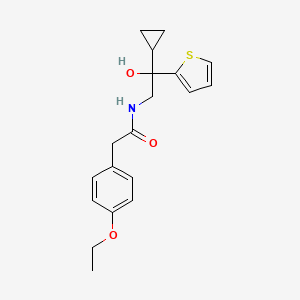

![molecular formula C10H7NO2S B2955522 2-[(E)-2-Nitroethenyl]benzo[b]thiophene CAS No. 1355024-97-3](/img/structure/B2955522.png)

2-[(E)-2-Nitroethenyl]benzo[b]thiophene

Übersicht

Beschreibung

Benzo[b]thiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene (mothballs). It occurs naturally as a constituent of petroleum-related deposits such as lignite tar . It is used in research as a starting material for the synthesis of larger, usually bioactive structures .

Synthesis Analysis

Most syntheses of benzothiophene create substituted benzothiophenes as a precursor to further reactions . An example is the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene consists of a five-membered ring made up of one sulfur atom and four carbon atoms, fused with a benzene ring .

Chemical Reactions Analysis

The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Physical And Chemical Properties Analysis

Benzo[b]thiophene has a molecular weight of 134.20 g·mol−1. It appears as a white solid with a density of 1.15 g/cm3. It has a melting point of 32 °C and a boiling point of 221 °C .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

2-[(E)-2-Nitroethenyl]benzo[b]thiophene derivatives have been extensively studied for their reactivity and use in the synthesis of complex organic molecules. For instance, Michał Nowacki and K. Wojciechowski (2017) demonstrated the synthesis of [1]Benzothieno[2,3-b]quinolines through a transition-metal-free [3+3] annulation process involving nitroarenes and Benzo[b]thiophen-3-ylacetonitrile, showcasing the compound's utility in constructing complex heterocyclic structures (Nowacki & Wojciechowski, 2017).

Molecular Electronics

Research into the electronic properties of benzo[b]thiophene derivatives, such as the study by Chen, Reed, Rawlett, and Tour (1999), highlights the potential of these compounds in molecular electronics. Their work on a molecule containing a nitroamine redox center exhibited significant on-off ratios and negative differential resistance, indicating the feasibility of using such compounds in the development of molecular electronic devices (Chen, Reed, Rawlett, & Tour, 1999).

Luminescence Sensitization

The luminescence properties of thiophenyl-derivatized nitrobenzoato ligands have been investigated for their ability to sensitize Eu(III) and Tb(III) luminescence. Subha Viswanathan and A. Bettencourt-Dias (2006) explored these ligands' capacity to enhance luminescence in lanthanide complexes, suggesting applications in materials science for lighting and displays (Viswanathan & Bettencourt-Dias, 2006).

Organotin Mediated Nitration

The study by Fabien Favresse et al. (2000) on organotin mediated nitration using tetranitromethane or dinitrogen tetroxide with benzo[b]thiophene derivatives, including the nitration of compounds like 2-Trimethylstannylated benzo[b]thiophene, showcases the chemical versatility and reactivity of these compounds in organic synthesis (Favresse et al., 2000).

Asymmetric Synthesis

The asymmetric synthesis of complex organic molecules utilizing benzo[b]thiophene derivatives as intermediates or catalysts has been a topic of interest. T. Okino, Yasutaka Hoashi, T. Furukawa, Xuenong Xu, and Y. Takemoto (2005) synthesized a new class of bifunctional catalysts involving thiourea for the asymmetric Michael reaction, indicating the role of these compounds in facilitating stereoselective chemical transformations (Okino et al., 2005).

Wirkmechanismus

Target of Action

It’s known that thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

Similar compounds, such as benzo[b]thiophene-diaryl urea derivatives, have shown potential anticancer effects . These compounds exhibited antiproliferative activities on cancer cell lines comparable to that of the positive reference drug sorafenib . They induced apoptosis and cell cycle arrest at the G0/G1 phase on HT-29 cells .

Result of Action

Similar compounds have shown to induce apoptosis and cell cycle arrest in cancer cells .

Zukünftige Richtungen

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This suggests that the study and development of benzo[b]thiophene derivatives, including “2-[(E)-2-Nitroethenyl]benzo[b]thiophene”, may be a promising direction for future research.

Eigenschaften

IUPAC Name |

2-[(E)-2-nitroethenyl]-1-benzothiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-11(13)6-5-9-7-8-3-1-2-4-10(8)14-9/h1-7H/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUPTMQXBWIESM-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(S2)/C=C/[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

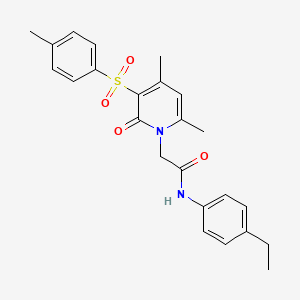

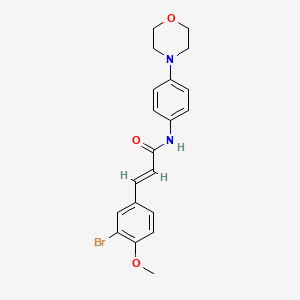

![2-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2955444.png)

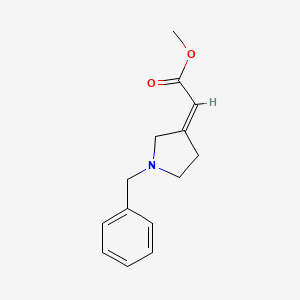

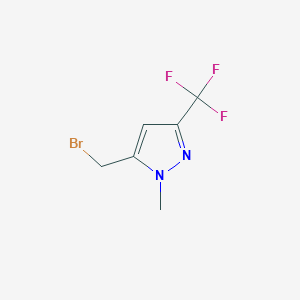

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2955445.png)

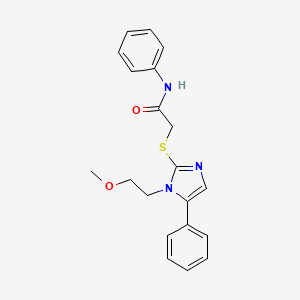

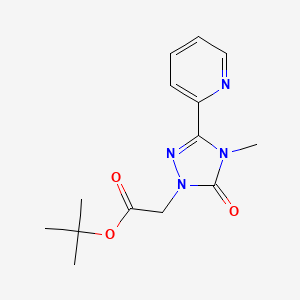

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2955451.png)

![2-hydroxy-5-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}pyrimidin-4(3H)-one](/img/structure/B2955457.png)

![2-Chloro-5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2955460.png)